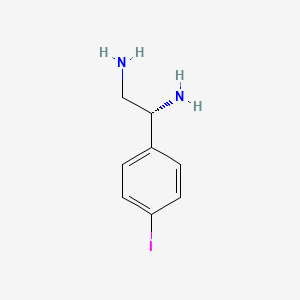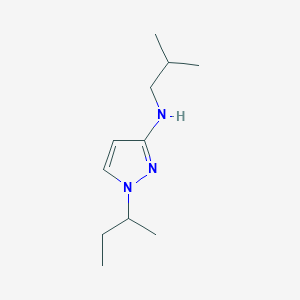![molecular formula C14H17N3O3 B11737529 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B11737529.png)
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one is a chemical compound with the molecular formula C17H22N4O3. It is known for its unique structure, which includes a piperidinone ring substituted with a dimethylamino group and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one typically involves the reaction of piperidin-4-one with dimethylamine and a nitro-substituted benzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethylamino)methylidene]-1-methylpiperidin-4-one
- 3-[(Dimethylamino)methylidene]-1-(4-chlorophenyl)piperidin-4-one
- 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)piperidin-4-one
Uniqueness
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-1-(4-nitrophenyl)piperidin-4-one |
InChI |
InChI=1S/C14H17N3O3/c1-15(2)9-11-10-16(8-7-14(11)18)12-3-5-13(6-4-12)17(19)20/h3-6,9H,7-8,10H2,1-2H3 |
InChI Key |
CQODAQSMWHJFKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11737447.png)
amine](/img/structure/B11737451.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737455.png)


amine](/img/structure/B11737462.png)
![2-(4-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737480.png)
![[2-(diethylamino)ethyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737488.png)
![benzyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737505.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737513.png)


![1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737547.png)

